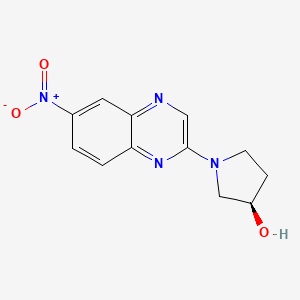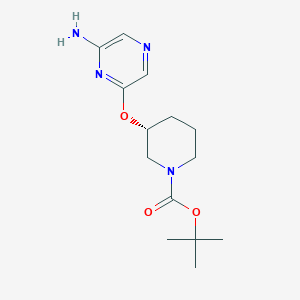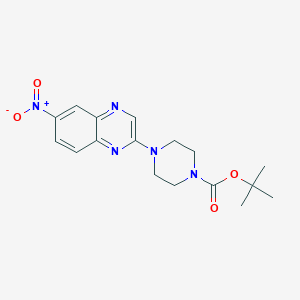
1-(2-Methoxy-4-nitrophenyl)piperazine hydrochloride
Overview
Description
1-(2-Methoxyphenyl)piperazine hydrochloride is an analytical reference standard categorized as a piperazine . It’s used as a reference material for forensic laboratories . It’s also used in chemical synthesis studies .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus of recent research . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Various methods have been reported for the synthesis of substituted piperazines . For instance, 1-(2-Methoxyphenyl)piperazine can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .Molecular Structure Analysis
The molecular formula of 1-(2-Methoxy-4-nitrophenyl)piperazine is C11H15N3O3 . The average mass is 237.255 Da and the monoisotopic mass is 237.111343 Da .Chemical Reactions Analysis
1-(2-Methoxyphenyl)piperazine can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It can also be used to prepare cyclic amine substituted Tröger’s base derivatives and functionalized bis(mercaptoimidazolyl)borates by reacting with the activated ester, [(1-methyl-2-mercaptoimidazol-5-yl)carbonyl]succinimide .Physical And Chemical Properties Analysis
1-(2-Methoxyphenyl)piperazine hydrochloride is an off-white solid . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Bioactivity and Pharmacological Potential
Research has explored the bioactivity of compounds related to 1-(2-Methoxy-4-nitrophenyl)piperazine hydrochloride, highlighting their potential in pharmacology. For instance, derivatives of bis(heteroaryl)piperazines, analogs to 1-(2-Methoxy-4-nitrophenyl)piperazine hydrochloride, have been studied for their inhibition of HIV-1 reverse transcriptase, indicating their significance in antiviral research (Romero et al., 1994). Additionally, optically active compounds containing similar structural motifs have been synthesized and evaluated for their antihypertensive effects, further demonstrating the diverse pharmacological applications of these compounds (Ashimori et al., 1991).
Chemical Synthesis and Characterization
The synthesis and characterization of 1-(2-Methoxy-4-nitrophenyl)piperazine hydrochloride and its related compounds are crucial for understanding their properties and potential applications. Studies have developed methodologies for synthesizing such compounds, providing insights into their chemical structure and reactivity. For example, a study detailed the synthesis of a related compound, 1-(2-Nitrophenyl)piperazine hydrochloride, showcasing the methods and approaches used to create these types of chemicals (Xiao, 2001).
Mechanistic Insights and Molecular Interactions
Research into the reactions and mechanisms involving compounds similar to 1-(2-Methoxy-4-nitrophenyl)piperazine hydrochloride provides valuable insights into their chemical behavior. For instance, the study of the kinetics and mechanisms of reactions involving nitrophenyl thionocarbonates with alicyclic amines, including piperazine derivatives, offers an understanding of the underlying chemical processes (Castro et al., 2001).
Applications in Drug Development
The structural features of 1-(2-Methoxy-4-nitrophenyl)piperazine hydrochloride are relevant in drug development, particularly in the synthesis of intermediates for pharmaceuticals. A study on the synthesis and characterization of a key intermediate of Posaconazole, an antifungal medication, exemplifies the importance of such compounds in creating effective therapeutic agents (Wang Xu-heng, 2013).
Safety and Hazards
properties
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3.ClH/c1-17-11-8-9(14(15)16)2-3-10(11)13-6-4-12-5-7-13;/h2-3,8,12H,4-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLCZDNWCOPWLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-4-nitrophenyl)piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















